molecular formula C19H21ClFN3O3S B11937209 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide

Cat. No.: B11937209
M. Wt: 425.9 g/mol
InChI Key: VXFKIHSAOLPRJD-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide is a synthetic organic compound that belongs to the class of acetamides It features a complex structure with multiple functional groups, including a chloro-fluoro-substituted phenyl ring, a piperidinylsulfonyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the Chloro-Fluoro-Substituted Phenyl Amine: This can be achieved by halogenation reactions followed by amination.

    Introduction of the Piperidinylsulfonyl Group: This step may involve sulfonylation reactions using reagents like sulfonyl chlorides.

    Formation of the Acetamide Moiety: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Halogen atoms on the phenyl ring can be substituted by nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, ammonia.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets could include kinases, ion channels, or other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(morpholin-4-ylsulfonyl)phenyl)acetamide
  • 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(pyrrolidin-1-ylsulfonyl)phenyl)acetamide

Uniqueness

The uniqueness of 2-((3-Chloro-4-fluorophenyl)amino)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H21ClFN3O3S

Molecular Weight

425.9 g/mol

IUPAC Name

2-(3-chloro-4-fluoroanilino)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H21ClFN3O3S/c20-17-12-15(6-9-18(17)21)22-13-19(25)23-14-4-7-16(8-5-14)28(26,27)24-10-2-1-3-11-24/h4-9,12,22H,1-3,10-11,13H2,(H,23,25)

InChI Key

VXFKIHSAOLPRJD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CNC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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